1,3,7,9-Tetranitrophenothiazine,5-oxide
Overview
Description
Scientific Research Applications
Photochemical Oxygenation Studies 1,3,7,9-Tetrabutylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetraone 5-oxide, a derivative of 1,3,7,9-Tetranitrophenothiazine,5-oxide, has been studied for its ability to transfer its N-oxide oxygen to phenols under photochemical conditions. This process yields dihydric phenols without any accompanying photochemical intramolecular rearrangements of the N-oxide group, which is explained by a photo-induced single-electron transfer mechanism (Sako et al., 1990).
Applications in Benzene Derivatives Oxygenation 1,3,7,9-Tetrabutylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone 5-oxide has shown efficiency in oxygenating benzene, toluene, and anisole under photochemical conditions. This showcases a unique reaction mode involving a single-electron-transfer process followed by oxygen-atom transfer, differing from other known N-oxide derivatives (Sako et al., 1990).
Reactions with Sulfuryl Chloride and Chlorosulfonic Acid Studies on the reactions of various phenothiazines, including 1,3,7,9-tetrachlorophenothiazine, a related compound, with sulfuryl chloride and chlorosulfonic acid have been conducted. These reactions result in different phenazathionium compounds, contributing to the understanding of the structural relationship and potential applications of these substances (Fujimoto, 1959).
Structure and Chemical Shift Assignments The nitration of phenothiazine derivatives, including studies on 2-chloro-10-methylphenothiazine 5-oxide, has been crucial in determining the structural and chemical properties of these compounds, especially with X-ray crystallography. This research has implications in understanding the molecular structure and potential applications in various fields (Jovanovic et al., 1986).
Microbial Degradation of Explosives In the field of environmental biotechnology, studies have been conducted on the microbial degradation of explosives like hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), highlighting the potential of phenothiazine derivatives in biodegradation processes. These studies focus on the transformation and mineralization pathways of explosives in microbial systems, which could have significant implications for environmental remediation efforts (Hawari et al., 2000).
Properties
IUPAC Name |
1,3,7,9-tetranitro-10H-phenothiazine 5-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N5O9S/c18-14(19)5-1-7(16(22)23)11-9(3-5)27(26)10-4-6(15(20)21)2-8(17(24)25)12(10)13-11/h1-4,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACCEORDICAAII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])NC3=C(C=C(C=C3S2=O)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N5O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181525 | |
Record name | 1,3,7,9-Tetranitrophenothiazine,5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27050-53-9 | |
Record name | 1,3,7,9-Tetranitrophenothiazine,5-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027050539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,7,9-Tetranitrophenothiazine,5-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.